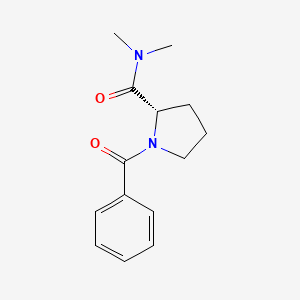
2,2',2'',2''',2'''',2'''''-(1,3,5-triazine-2,4,6-triyl)tris(azanetriyl)hexaethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol is a complex organic compound that belongs to the class of triazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired triazine core. The hexakisethanol groups are then introduced through subsequent reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization processes followed by functionalization steps to introduce the hexakisethanol groups. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine core or the hexakisethanol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce reduced triazine derivatives. Substitution reactions can result in a wide range of functionalized triazine compounds.
Aplicaciones Científicas De Investigación
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol involves its interaction with specific molecular targets and pathways. The triazine core can interact with various enzymes and receptors, modulating their activity. The hexakisethanol groups may enhance the solubility and bioavailability of the compound, facilitating its effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Uniqueness
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol is unique due to its highly functionalized structure, which provides multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
4403-08-1 |
|---|---|
Fórmula molecular |
C15H30N6O6 |
Peso molecular |
390.44 g/mol |
Nombre IUPAC |
2-[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C15H30N6O6/c22-7-1-19(2-8-23)13-16-14(20(3-9-24)4-10-25)18-15(17-13)21(5-11-26)6-12-27/h22-27H,1-12H2 |
Clave InChI |
XGXKWMBOZAECME-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CCO)C1=NC(=NC(=N1)N(CCO)CCO)N(CCO)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B8501730.png)




![1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-3-phenyl-,ethyl ester](/img/structure/B8501758.png)

![N-[2-(4-hydroxyphenylthio)ethyl]phthalimide](/img/structure/B8501773.png)





![[3-Bromo-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8501806.png)
